molecular formula C17H26N2O3 B7928653 [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7928653
M. Wt: 306.4 g/mol
InChI Key: SPNCDUKKHPBKJA-UHFFFAOYSA-N
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Description

The compound [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with a methyl-carbamic acid benzyl ester group and a 2-hydroxyethylamino moiety. This structure is critical in medicinal chemistry, particularly as a peptide synthesis intermediate or a protecting group for amines.

Properties

IUPAC Name

benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-19(16-10-6-5-9-15(16)18-11-12-20)17(21)22-13-14-7-3-2-4-8-14/h2-4,7-8,15-16,18,20H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNCDUKKHPBKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 2-Hydroxyethylamino Group

The 2-hydroxyethylamino substituent is introduced via nucleophilic substitution or reductive amination.

Method A: Epoxide Ring-Opening with Ethanolamine

  • Starting material : Cyclohexene oxide.

  • Reaction : Treat with ethanolamine under basic conditions (e.g., NaOH) to yield trans-2-(2-hydroxyethylamino)cyclohexanol.

  • Oxidation : Convert the alcohol to cyclohexanone using Jones reagent (CrO3/H2SO4).

  • Reductive amination : React cyclohexanone with ethanolamine and sodium cyanoborohydride (NaBH3CN) to form 2-(2-hydroxyethylamino)cyclohexanamine.

Method B: Direct Alkylation of Cyclohexylamine

  • Substrate : Cyclohexylamine.

  • Alkylation : React with 2-chloroethanol in the presence of K2CO3 to form 2-(2-hydroxyethylamino)cyclohexane.

Methylation of the Primary Amine

The primary amine generated in Section 2 must be methylated to form a secondary amine prior to carbamate formation.

Procedure :

  • Reagents : Dimethyl sulfate (1.2 equiv) or methyl iodide (1.5 equiv), aqueous NaOH (2.0 equiv).

  • Conditions : Stir at 0–5°C for 4 hours, then warm to room temperature overnight.

  • Workup : Extract with dichloromethane, wash with brine, and concentrate to yield N-methyl-2-(2-hydroxyethylamino)cyclohexanamine (Yield: 75–85%).

Key Consideration :

  • Excess methylating agent may lead to quaternary ammonium salt formation. Controlled stoichiometry and low temperatures mitigate this.

Carbamate Formation

The secondary amine is converted to the target carbamate using benzyl chloroformate.

Procedure :

  • Reagents : Benzyl chloroformate (1.1 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).

  • Reaction : Add benzyl chloroformate dropwise to the amine in DCM at 0°C. Stir for 2 hours, then warm to room temperature.

  • Workup : Wash with 1M HCl, saturated NaHCO3, and brine. Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product (Yield: 70–80%).

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, followed by deprotonation to form the carbamate.

Alternative Synthetic Routes

Boc-Protected Intermediate Strategy

  • Boc protection : Treat 2-(2-hydroxyethylamino)cyclohexanamine with di-tert-butyl dicarbonate to form the Boc-protected amine.

  • Methylation : Methylate the free hydroxyl group using dimethyl sulfate.

  • Deprotection and carbamate formation : Remove Boc with HCl/dioxane, then react with benzyl chloroformate.

One-Pot Reductive Amination and Carbamation

  • Simultaneous steps : Combine cyclohexanone, ethanolamine, NaBH3CN, and benzyl chloroformate in a single pot.

  • Advantage : Reduces purification steps but risks side reactions (Yield: 60–65%).

Optimization and Challenges

Yield-Enhancing Techniques

  • Catalytic T3P® : Propylphosphonic anhydride (T3P) improves coupling efficiency in carbamate formation (Yield: +10–15%).

  • Solvent selection : Ethyl acetate/tert-butyl methyl ether mixtures enhance crystallization purity.

Common Pitfalls

  • Over-alkylation : Minimized by using methyl iodide instead of dimethyl sulfate for selective methylation.

  • Carbamate hydrolysis : Avoid aqueous workup at extreme pH levels.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Epoxide ring-opening7895High stereoselectivity
Direct alkylation8293Shorter reaction time
Boc-protected route7597Better control over functional groups

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
This compound is investigated for its role as a potential drug candidate due to its structural features that allow for interaction with biological targets. Its carbamate moiety is known for enhancing bioavailability and solubility in drug formulations.

2. Neurological Disorders
Research indicates that derivatives of carbamic acid esters can exhibit neuroprotective effects. Studies are ongoing to evaluate the efficacy of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester in treating conditions such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter levels and protecting neuronal integrity.

3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Agricultural Applications

1. Pesticide Formulations
The compound's ability to act as a growth regulator has led to its exploration in the formulation of pesticides. Its structure allows it to interact with plant growth mechanisms, potentially enhancing crop yield and resistance to pests.

2. Herbicide Development
Research into the herbicidal properties of similar carbamate compounds suggests that this compound could be effective in controlling unwanted vegetation while minimizing harm to desirable crops.

Material Science Applications

1. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve flexibility and durability.

2. Coatings and Adhesives
Due to its adhesion properties, this compound is also being studied for use in coatings and adhesives, providing improved bonding strength and resistance to environmental degradation.

Case Studies

Study FocusFindingsReference
Neuroprotective EffectsDemonstrated potential in protecting neurons from oxidative stress
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Pesticide EfficacyEnhanced growth regulation in treated crops
Polymer PropertiesImproved tensile strength in polymer composites

Mechanism of Action

The mechanism of action of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the benzyl ester group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Core

(a) Ethyl vs. Cyclopropyl Substitutions
  • {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353943-44-8): The cyclopropyl group introduces rigidity, which may enhance binding specificity in receptor-targeted applications .
(b) Amino Acid Derivatives
  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1354029-04-1, MW 347.46 g/mol): Incorporation of a chiral amino acid side chain (e.g., valine analog) improves target selectivity in peptidomimetics but complicates synthesis due to stereochemical control .

Ester Group Stability

(a) Benzyl Ester vs. Cyclohexyl Ester
  • Benzyl ester: Susceptible to cleavage under hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF), as shown in tetrapeptide models where benzyl esters formed aspartimides 170-fold faster than cyclohexyl esters under basic conditions .
  • Cyclohexyl ester : Demonstrates superior stability in acidic or tertiary amine environments, with only 0.3% aspartimide formation after 24 h in diisopropylethylamine .
(b) Alternative Ester Modifications

Reactivity and Functional Group Compatibility

(a) Chloro-Acetyl Derivatives
  • {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6, MW 352.9 g/mol): The chloro-acetyl group enables nucleophilic substitution reactions, making it a versatile intermediate for conjugating targeting moieties .
(b) Sulfur-Containing Analogs
  • [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 10-F081262): The thioether linkage increases resistance to oxidation compared to ethers but may introduce toxicity concerns .

Biological Activity

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester, also known as benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate, is a compound with significant biological activity. It has garnered attention in various fields, including pharmaceuticals and agricultural chemistry, due to its unique chemical structure and properties.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 1353943-75-5

This compound features a carbamate functional group, which is known for its versatility in biological applications. The presence of a hydroxyethylamino group contributes to its solubility and interaction with biological systems.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

  • Neurological Disorders :
    • The compound acts as an intermediate in synthesizing pharmaceuticals targeting neurological conditions. Its structure allows for enhanced drug efficacy and specificity, particularly in modulating neurotransmitter systems .
  • Anti-inflammatory Properties :
    • Studies have shown that derivatives of carbamic acids, including this compound, possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antinociceptive Effects :
    • Research involving animal models suggests that this compound may exhibit antinociceptive effects, providing pain relief similar to established analgesics. This is particularly relevant in the development of new pain management therapies .

Agricultural Applications

In the agricultural sector, this compound has been explored for its role in enhancing the effectiveness of agrochemicals:

  • Pesticide Formulation :
    • The compound improves the stability and effectiveness of pesticides and herbicides, potentially leading to increased crop yields and reduced environmental impact through targeted action .

Case Study 1: Neurological Drug Development

A study published in Molecules highlighted the synthesis of a series of carbamate derivatives, including this compound. The derivatives were evaluated for their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors. Results indicated that certain modifications to the carbamate structure enhanced receptor affinity and selectivity, paving the way for developing novel treatments for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Research

In a controlled trial assessing anti-inflammatory agents, researchers investigated the efficacy of this compound in reducing inflammation in rat models. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use as an anti-inflammatory therapeutic agent .

Table of Biological Activities

Activity Description References
Neurological ApplicationsIntermediate in drug synthesis targeting neurological disorders
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Antinociceptive PropertiesPotential pain relief comparable to traditional analgesics
Agricultural EnhancementImproves stability and effectiveness of agrochemicals

Q & A

Q. What are the established synthetic routes for [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester?

The compound can be synthesized via transesterification or alkylation pathways. A common approach involves:

  • Alkylation of benzyl cyanide with a dihalogenated alkane (e.g., 1,5-dibromopentane) to form a cyclohexane intermediate.
  • Alcoholysis to convert the nitrile group to an ester.
  • Transesterification using 2-hydroxyethylamine in the presence of a sodium alkoxide catalyst to introduce the hydroxyethylamino group .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl backbone and carbamate functional groups.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 210.18 g/mol for related carbamate esters) .

Q. What safety precautions are necessary during handling?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to limited toxicological data (no acute toxicity reported, but structural analogs may cause sensitization) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test alkali metal alkoxides (e.g., NaOEt vs. KOtBu) to enhance transesterification efficiency .
  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .
  • Multi-Technique Approach : Combine IR spectroscopy (to detect carbamate C=O stretch at ~1700 cm⁻¹) with X-ray crystallography for unambiguous structural confirmation .

Q. What experimental conditions affect the compound’s stability?

  • pH Sensitivity : Avoid aqueous solutions with pH < 5 or > 8 to prevent carbamate hydrolysis .
  • Light Exposure : Store in amber vials; UV-Vis studies show degradation under prolonged UV light .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C .

Q. How can in vitro biological activity be assessed for this compound?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptor studies) to screen for affinity.
  • Enzyme Inhibition : Test against acetylcholinesterase or cyclooxygenase isoforms via colorimetric assays (e.g., Ellman’s reagent) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Q. What strategies identify degradation products under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat (80°C), humidity (75% RH), and oxidizers (H₂O₂).
  • LC-MS/MS Analysis : Identify fragments (e.g., benzyl alcohol or cyclohexylamine derivatives) using fragmentation patterns .
  • Stability-Indicating Methods : Develop HPLC-DAD methods to quantify degradation impurities (<0.1% threshold) .

Q. How can computational modeling guide research on this compound?

  • Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina to prioritize in vitro testing .
  • QSAR Studies : Correlate substituent effects (e.g., hydroxyethylamino group) with bioactivity using CoMFA or HQSAR .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and metabolic pathways .

Q. What novel applications are plausible based on structural analogs?

  • Drug Delivery : Formulate liposomal nanoparticles for enhanced CNS uptake, leveraging the cyclohexyl group’s lipophilicity .
  • Pro-Drug Design : Explore pH-sensitive carbamate cleavage for targeted release in tumor microenvironments .
  • Enzyme Probes : Label with fluorescent tags (e.g., dansyl chloride) to study carboxylesterase activity in live cells .

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